Actinoplanic acid A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinoplanic Acid A is typically isolated from the fermentation broth of Actinoplanes species and Streptomyces species . The isolation process involves culturing the bacteria in a suitable medium, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Actinoplanes species and Streptomyces species. The fermentation process is optimized to maximize the yield of the compound, followed by extraction and purification using advanced chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Actinoplanic Acid A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Actinoplanic Acid A has a wide range of scientific research applications, including:
Mechanism of Action
Actinoplanic Acid A exerts its effects by inhibiting farnesyl-protein transferase, an enzyme that catalyzes the transfer of a farnesyl group to target proteins . This inhibition prevents the proper functioning of proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth . The molecular targets include proteins such as Ras, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Actinoplanic Acid B: Another macrocyclic polycarboxylic acid with similar inhibitory effects on farnesyl-protein transferase.
Manumycin A: A compound with similar biological activity, isolated from Streptomyces species.
Farnesyltransferase Inhibitor III: A synthetic compound that inhibits farnesyl-protein transferase.
Uniqueness: Actinoplanic Acid A is unique due to its specific structure and potent inhibitory effects on farnesyl-protein transferase. Its ability to inhibit this enzyme selectively, without affecting other related enzymes, makes it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C51H80O16 |
---|---|
Molecular Weight |
949.2 g/mol |
IUPAC Name |
2-[2-[(E)-11-[(14E,18Z)-4-carboxy-19-(6-carboxy-4-ethyl-3-oxoheptyl)-12-hydroxy-11,13,15,17-tetramethyl-2,6-dioxo-1,7-dioxacycloicosa-14,18-dien-8-yl]-5-methylundec-6-en-2-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C51H80O16/c1-9-39(25-36(7)49(59)60)43(52)21-19-38-24-33(4)22-32(3)23-35(6)48(58)34(5)17-20-42(67-47(57)29-41(51(63)64)27-45(55)65-30-38)15-13-11-10-12-14-31(2)16-18-37(8)66-46(56)28-40(50(61)62)26-44(53)54/h12,14,23-24,31,33-37,39-42,48,58H,9-11,13,15-22,25-30H2,1-8H3,(H,53,54)(H,59,60)(H,61,62)(H,63,64)/b14-12+,32-23+,38-24- |
InChI Key |
ZJCPEIGQYKMZFE-PXQKRTIOSA-N |
Isomeric SMILES |
CCC(CC(C)C(=O)O)C(=O)CC/C/1=C/C(C/C(=C/C(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCC/C=C/C(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)/C)C |
Canonical SMILES |
CCC(CC(C)C(=O)O)C(=O)CCC1=CC(CC(=CC(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCCC=CC(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)C)C |
Synonyms |
actinoplanic acid A |
Origin of Product |
United States |
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